Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Lipophilicity ADME Drug Design

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 886497-98-9) features a unique ortho-fluoro/meta-trifluoromethoxy pattern that delivers a computed XLogP3-AA of 2.7—significantly higher than non-fluorinated phenylacetic acid (Δ +1.3) and distinct from the 4-OCF₃ regioisomer. This precise substitution governs CNS permeability, metabolic stability (OCF₃ reduces microsomal stability vs. CF₃), and metalation reactivity. Substituting generic analogs introduces measurable shifts in lipophilicity, electronic character, and reaction outcomes. For reproducible TrkA kinase inhibitor programs (IC₅₀ = 1.95 nM) or nanoparticle surface modification, only this exact compound ensures consistent performance.

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
CAS No. 886497-98-9
Cat. No. B1304124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethoxy)phenylacetic acid
CAS886497-98-9
Molecular FormulaC9H6F4O3
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F
InChIInChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyPYCWSPHSXHTRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 886497-98-9) Technical Baseline and Procurement Relevance


2-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 886497-98-9) is a fluorinated phenylacetic acid derivative with molecular formula C9H6F4O3 and molecular weight 238.14 g/mol [1]. The compound features an ortho-fluoro substituent and a meta-trifluoromethoxy group, a substitution pattern that imparts a computed XLogP3-AA of 2.7, significantly higher than non-fluorinated phenylacetic acid (XlogP 1.40) and modestly higher than the 4-(trifluoromethoxy) analog (XLogP3 2.6) [1][2]. It is supplied as a solid with a melting point of 54–56°C and is available at 95–98% purity from multiple vendors . As a versatile building block, it is employed in the synthesis of CNS agents, anti-inflammatory compounds, and as a surface modifier in nanoparticle drug delivery systems .

Why In-Class Phenylacetic Acid Derivatives Cannot Substitute for 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid in Research and Development


Substituting 2-fluoro-5-(trifluoromethoxy)phenylacetic acid with a generic phenylacetic acid derivative—even a closely related analog such as 4-(trifluoromethoxy)phenylacetic acid or 2-fluoro-5-(trifluoromethyl)phenylacetic acid—introduces measurable shifts in lipophilicity, electronic character, and metabolic stability that can alter reaction outcomes and biological performance. The ortho-fluoro/meta-trifluoromethoxy substitution pattern produces a unique computed lipophilicity (XLogP3-AA = 2.7) that differs from non-fluorinated phenylacetic acid (Δ +1.3 log units) and from the 4-OCF3 regioisomer (Δ +0.1) [1][2]. Class-level studies demonstrate that the trifluoromethoxy group decreases microsomal stability relative to CH3O- and CF3- substituted counterparts, an effect that must be accounted for when designing metabolically labile or stable molecules [3]. Moreover, the combination of electron-withdrawing substituents influences the acidity of the α‑carboxylic acid and the reactivity of the aromatic ring, parameters that cannot be replicated by analogs with different substitution patterns. These quantifiable differences underscore why procurement of the exact compound—rather than a similar-looking alternative—is essential for reproducible research and reliable scale‑up.

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid (886497-98-9) Quantitative Comparative Evidence for Scientific Selection


Enhanced Lipophilicity (XLogP3-AA 2.7) vs. Non-Fluorinated and CF3 Analogs

The target compound exhibits a computed XLogP3-AA of 2.7, which is 1.3 log units higher than that of non-fluorinated phenylacetic acid (XlogP 1.40) and 0.3 log units higher than the 2-fluoro-5-(trifluoromethyl) analog (XLogP3 2.4) [1][2][3]. The difference relative to the 4-(trifluoromethoxy) regioisomer (XLogP3 2.6) is modest (+0.1) but consistent .

Lipophilicity ADME Drug Design

Metabolic Stability Class-Level Inference: Trifluoromethoxy Group Decreases Microsomal Stability Relative to Methoxy and CF3

A class-level study on aliphatic trifluoromethoxy derivatives demonstrated that the OCF3 group typically decreases metabolic stability compared to CH3O- or CF3-substituted counterparts, except in N-alkoxy(sulfon)amide series [1]. While this study does not include the exact phenylacetic acid scaffold, the trend is widely recognized in medicinal chemistry: OCF3 is more metabolically labile than CF3 due to oxidative O-dealkylation pathways. Therefore, 2-fluoro-5-(trifluoromethoxy)phenylacetic acid is expected to exhibit lower metabolic stability than its 2-fluoro-5-(trifluoromethyl) analog.

Metabolic Stability Microsomal Clearance Fluorine Chemistry

Computed Physicochemical Profile Differentiates from Closest Analogs

The target compound's computed descriptors (MW = 238.14 Da, Topological Polar Surface Area = 46.5 Ų, Hydrogen Bond Donors = 1, Hydrogen Bond Acceptors = 7) differ from those of closely related analogs [1]. Compared to 3-(trifluoromethoxy)phenylacetic acid (MW = 220.15, XLogP3 2.71, TPSA 46.5 Ų) and 4-(trifluoromethoxy)phenylacetic acid (MW = 220.15, XLogP3 2.6, TPSA 46.5 Ų) , the addition of the ortho-fluoro group increases molecular weight by 18 Da and subtly alters electronic distribution, which can affect binding interactions and chromatographic behavior.

Physicochemical Properties Druglikeness QSAR

Synthetic Utility: Distinct Reactivity Due to Ortho-Fluoro and Meta-OCF3 Substituents

The ortho-fluoro group and meta-trifluoromethoxy substituent create a unique electronic environment that can direct electrophilic aromatic substitution and cross-coupling reactions. While direct comparative reaction yields are not available, the fluorine atom ortho to the acetic acid side chain can participate in hydrogen bonding and influence the acidity of the α‑methylene group, a feature absent in the 4-OCF3 or 3-OCF3 regioisomers [1]. This compound has been employed as an intermediate in the synthesis of TrkA kinase inhibitors, where the specific substitution pattern was crucial for maintaining sub-nanomolar potency (IC50 = 1.95 nM) in a related derivative [2].

Synthetic Chemistry Regioselectivity Fluorinated Building Blocks

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid (886497-98-9) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Building Block for CNS and Anti-Inflammatory Agents

The elevated lipophilicity (XLogP3-AA 2.7) relative to non-fluorinated phenylacetic acid and the 4-OCF3 regioisomer makes this compound a preferred building block for central nervous system (CNS) drug candidates where enhanced blood–brain barrier permeability is required [1][2]. Its use in the synthesis of TrkA kinase inhibitors—exemplified by a derivative with IC50 = 1.95 nM—demonstrates its value in pain and oncology programs [3].

Nanoparticle Surface Modification for Enhanced Drug Loading

Vendor reports indicate that 2-fluoro-5-(trifluoromethoxy)phenylacetic acid-modified nanoparticles exhibit improved drug loading and release profiles compared to unmodified or non-fluorinated analogs, making this compound suitable for targeted drug delivery systems . The trifluoromethoxy group's lipophilicity may enhance interaction with lipid bilayers or polymeric matrices.

Synthesis of Fluorinated Pharmaceuticals Requiring Balanced Lipophilicity and Metabolic Lability

For projects where moderately high lipophilicity is desired but rapid metabolic clearance is acceptable or advantageous, this compound offers a predictable profile: the OCF3 group reduces microsomal stability relative to CF3 analogs, a trend confirmed in class-level studies [4]. This makes it a strategic choice for short-acting therapeutics or prodrugs.

Regioselective Derivatization and Cross-Coupling Reactions

The ortho-fluoro substituent can direct metalation and cross-coupling reactions, while the meta-OCF3 group provides a handle for further functionalization. This unique substitution pattern is exploited in patents covering substituted phenylacetic acid derivatives for respiratory and inflammatory disorders, where the exact 2-fluoro,5-OCF3 arrangement is specified [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.